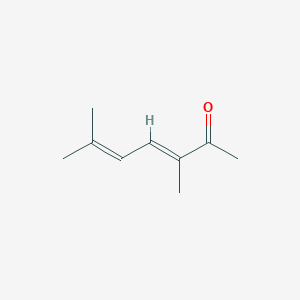

(3E)-3,6-dimethylhepta-3,5-dien-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3E)-3,6-dimethylhepta-3,5-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5-6H,1-4H3/b8-6+ |

InChI Key |

OHFBPBOGOGRXRN-SOFGYWHQSA-N |

Isomeric SMILES |

CC(=C/C=C(\C)/C(=O)C)C |

Canonical SMILES |

CC(=CC=C(C)C(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies for 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Historical and Contemporary Approaches to Dienone Scaffold Construction

The construction of dienone scaffolds has traditionally relied on well-established reactions such as the aldol (B89426) condensation and the Wittig reaction. These methods remain relevant, although contemporary approaches often involve transition-metal-catalyzed cross-coupling reactions to achieve higher efficiency and selectivity.

A plausible and historically significant route to a dienone structure like (3E)-3,6-dimethylhepta-3,5-dien-2-one is through a crossed aldol condensation . This reaction involves the base- or acid-catalyzed reaction between two different carbonyl compounds. wikipedia.org For the target molecule, this could hypothetically involve the reaction of 3-methyl-2-butanone (B44728) (acting as the enolate donor) with crotonaldehyde (B89634) (as the enal acceptor). The success of such crossed aldol reactions often depends on controlling the reaction conditions to favor the desired product over self-condensation products. libretexts.org One strategy to improve selectivity is to use a pre-formed lithium enolate of 3-methyl-2-butanone and then add crotonaldehyde. khanacademy.org

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction , represent another cornerstone in the synthesis of alkenes, including the double bonds in dienones. wikipedia.orgnih.gov The HWE reaction is particularly advantageous as it typically yields the (E)-alkene with high stereoselectivity. wikipedia.org A hypothetical HWE approach to this compound could involve the reaction of the phosphonate (B1237965) ylide derived from diethyl (2-oxopropyl)phosphonate with 3-methyl-2-butenal.

Contemporary methods are increasingly leaning towards transition-metal catalysis. For instance, palladium-catalyzed oxidative allylation of sulfoxonium ylides has been developed for the regioselective synthesis of conjugated dienones. chemistryviews.org While a specific application to this compound has not been reported, this methodology represents the frontier in dienone synthesis, offering a novel disconnection approach.

Stereoselective and Regioselective Synthesis of this compound

A primary challenge in the synthesis of this compound is the precise control over the stereochemistry of the C3=C4 double bond to obtain the (E)-isomer, and the regioselective formation of the C5=C6 double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for achieving high (E)-stereoselectivity in alkene synthesis. wikipedia.orgnrochemistry.com The reaction of stabilized phosphonate ylides with aldehydes generally favors the formation of the (E)-alkene. organic-chemistry.org This selectivity is attributed to the thermodynamic stability of the anti-intermediate in the reaction mechanism. alfa-chemistry.com Therefore, an HWE-based strategy is highly suitable for establishing the (3E) geometry of the target molecule.

Table 1: Examples of Horner-Wadsworth-Emmons Reactions for the Synthesis of α,β-Unsaturated Carbonyl Compounds

| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl cinnamate | 95 | >98:2 |

| Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | 2-Cyclohexylideneacetonitrile | 88 | 90:10 |

This table presents illustrative data from analogous reactions and does not represent the synthesis of this compound.

Regioselectivity in crossed aldol condensations can be more challenging to control. uobabylon.edu.iq When a ketone with two different α-hydrogens is used, a mixture of regioisomeric products can be formed. In the case of 3-methyl-2-butanone, deprotonation can occur at either the methyl group or the methine group. The formation of the kinetic enolate (at the less substituted position) versus the thermodynamic enolate (at the more substituted position) can be influenced by the choice of base, solvent, and temperature. testbook.com Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the kinetic enolate. khanacademy.org

Novel Catalytic Systems and Green Chemistry Principles in this compound Synthesis

Recent advancements in catalysis have focused on developing more environmentally friendly and efficient synthetic methods. These principles can be applied to the synthesis of this compound.

For aldol-type reactions, heterogeneous catalysts have gained significant attention. colab.ws Materials such as hydrotalcites, mixed metal oxides, and functionalized resins can act as solid base catalysts. nih.govresearchgate.net These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced corrosion issues compared to homogeneous bases like sodium hydroxide. researchgate.net

Organocatalysis has also emerged as a powerful green tool. Small organic molecules, such as the amino acid L-proline, have been shown to effectively catalyze aldol reactions. classic-castle.comacs.org These catalysts operate under mild conditions and can offer high levels of stereocontrol in asymmetric synthesis. nih.gov

The principles of green chemistry also encourage the use of alternative reaction media and energy sources. Conducting aldol condensations in water or micellar systems can reduce the reliance on volatile organic solvents. colab.ws The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. colab.ws In the context of the Wittig reaction, efforts have been made to develop methods for recycling the triphenylphosphine (B44618) oxide byproduct, which improves the atom economy of the process. researchgate.net

Table 2: Green Catalytic Approaches for Aldol Condensation

| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Acetone | Mg-Al Hydrotalcite | None | 120 °C | 92 |

| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline | DMSO | Room Temp | 95 |

This table presents illustrative data from analogous reactions and does not represent the synthesis of this compound.

Process Optimization and Scalability Considerations for the Production of this compound

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scalability. For reactions like the aldol condensation, key parameters to optimize include catalyst concentration, temperature, reaction time, and the molar ratio of reactants. numberanalytics.comnumberanalytics.com The use of automated continuous reactors coupled with self-optimization algorithms can significantly accelerate the identification of optimal reaction conditions. whiterose.ac.uk

A major challenge in scaling up the Wittig reaction is the generation of a stoichiometric amount of triphenylphosphine oxide byproduct. numberanalytics.com Its removal can be difficult, especially in large-scale batches. The Horner-Wadsworth-Emmons modification is often preferred in industrial settings because the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed by extraction. wikipedia.org

When considering scalability, the safety and cost of reagents and solvents are paramount. The use of flammable solvents or pyrophoric bases like n-butyllithium requires specialized equipment and handling procedures. The development of catalytic processes using safer and more economical materials is a key goal in industrial chemistry. numberanalytics.comnumberanalytics.com Furthermore, reactor design is crucial for managing heat transfer, mixing, and product isolation in a large-scale setting. Continuous flow chemistry is increasingly being adopted to improve safety, efficiency, and scalability of chemical processes.

Reactivity, Derivatization, and Chemical Transformations of 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Elucidation of Key Reaction Mechanisms Involving the Dienone Moiety of (3E)-3,6-dimethylhepta-3,5-dien-2-one

The dienone moiety in this compound is characterized by a delocalized π-electron system, which gives rise to several key reaction mechanisms.

Nucleophilic Addition: One of the most significant reaction pathways for α,β-unsaturated ketones is nucleophilic addition. fiveable.me Due to the conjugation, the β-carbon and δ-carbon atoms of the dienone are electrophilic. Nucleophiles can attack at the carbonyl carbon (1,2-addition) or, more commonly, at the β-carbon (1,4-addition or Michael addition) or δ-carbon (1,6-addition). libretexts.orglibretexts.org The 1,4-addition is often favored with softer nucleophiles, leading to the formation of an enolate intermediate which is then protonated. pressbooks.pub For this compound, this would involve the addition of a nucleophile to the C5 position.

Electrophilic Addition: The conjugated diene system can also undergo electrophilic attack. Protonation or reaction with other electrophiles can lead to the formation of a resonance-stabilized carbocation. The subsequent addition of a nucleophile can occur at different positions, leading to a mixture of products. The distribution of these products can be influenced by reaction conditions, demonstrating the principles of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com At lower temperatures, the kinetic product, formed via the lowest activation energy pathway, is favored. At higher temperatures, the more stable thermodynamic product predominates. masterorganicchemistry.comlibretexts.org

Cycloaddition Reactions: The conjugated diene structure of this compound makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comwikipedia.org In a typical Diels-Alder reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The dienone can act as the diene component. The presence of the electron-withdrawing carbonyl group can influence the reactivity and regioselectivity of the cycloaddition.

Photochemical Reactions: Enones and dienones are known to undergo a variety of photochemical reactions upon exposure to UV light. studylib.netmsu.edu These can include isomerizations (E/Z isomerization of the double bonds), cycloadditions, and rearrangements. researchgate.netrsc.org The specific outcome of a photochemical reaction depends on the structure of the dienone and the reaction conditions.

Functionalization and Derivatization Strategies for Structural Modification of this compound

The multiple reactive sites in this compound allow for a range of functionalization and derivatization strategies aimed at modifying its structure and properties.

Reduction Reactions: The carbonyl group and the carbon-carbon double bonds can be selectively reduced.

Catalytic Hydrogenation: Using metal catalysts such as palladium, platinum, or nickel, the double bonds can be hydrogenated to yield the corresponding saturated ketone. tandfonline.comchemistrytalk.orglibretexts.org The conditions can be controlled to achieve partial or complete saturation.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol. Under certain conditions, these reagents can also affect the double bonds, particularly in conjugation with the carbonyl.

Oxidation Reactions: The double bonds are susceptible to oxidation. Epoxidation using peroxy acids (e.g., m-CPBA) can form epoxides at either of the double bonds. Ozonolysis can cleave the double bonds, leading to the formation of smaller carbonyl compounds.

Carbon-Carbon Bond Forming Reactions:

Michael Addition: As a classic example of conjugate addition, the reaction with enolates (from ketones, esters, or malonates) can be used to form new carbon-carbon bonds at the C5 position. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Organometallic Reagents: While Grignard reagents and organolithium compounds tend to favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are known to selectively perform 1,4-addition to α,β-unsaturated ketones. libretexts.org

The following table summarizes some potential derivatization reactions:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C | 3,6-dimethylheptan-2-one |

| Hydride Reduction | NaBH₄ | (3E)-3,6-dimethylhepta-3,5-dien-2-ol |

| Michael Addition | Diethyl malonate, NaOEt | Diethyl 2-(1,4-dimethyl-5-oxohex-2-en-1-yl)malonate |

| Diels-Alder Reaction | Maleic anhydride | A substituted cyclohexene (B86901) derivative |

Synthesis of Novel Analogs and Conjugates for Mechanistic Probes and Material Science Applications

The synthesis of analogs of this compound is of interest for probing reaction mechanisms and for developing new materials with specific properties. In the field of fragrance chemistry, the synthesis of dienone analogs is a common strategy to create new scents. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

Strategies for Analog Synthesis:

Modification of the Alkyl Substituents: The methyl groups at the C3 and C6 positions can be replaced with other alkyl or functional groups. This can be achieved by starting from different precursors in the synthesis of the dienone.

Introduction of Functional Groups: Functional groups can be introduced at various positions. For example, halogenation at the α-position (C1) can be achieved under specific conditions. fiveable.me

Synthesis of Conjugates: The dienone can be conjugated to other molecules, such as polymers or biomolecules, through its reactive sites. For instance, the Michael addition of a thiol-containing molecule can be used to attach the dienone to a larger scaffold. globethesis.com

These synthetic modifications can be used to tune the electronic and steric properties of the molecule, which in turn can influence its reactivity and physical properties for applications in material science.

Reaction Kinetics and Thermodynamic Considerations in the Chemistry of this compound

The outcome of reactions involving this compound is often governed by a balance between kinetics and thermodynamics.

Kinetic vs. Thermodynamic Control: In electrophilic additions to the conjugated diene system, the distribution of 1,2- and 1,4-addition products is a classic example of this principle. libretexts.orglibretexts.org The 1,2-addition product often forms faster (kinetic control) because it proceeds through a more stable carbocation intermediate (allylic). However, the 1,4-addition product is often more thermodynamically stable due to the formation of a more substituted, and thus more stable, double bond. masterorganicchemistry.comlibretexts.org

A representative energy profile for the addition of HBr to a conjugated diene is shown below, illustrating the concepts of kinetic and thermodynamic control.

| Reaction Coordinate | Energy |

| Reactants | E₀ |

| Transition State (1,2-addition) | Eₐ (kinetic) |

| 1,2-Adduct (Kinetic Product) | Eₚ (kinetic) |

| Transition State (1,4-addition) | Eₐ (thermodynamic) |

| 1,4-Adduct (Thermodynamic Product) | Eₚ (thermodynamic) |

Generally, Eₐ (kinetic) < Eₐ (thermodynamic), and Eₚ (thermodynamic) < Eₚ (kinetic).

Thermodynamics of Cycloaddition Reactions: The Diels-Alder reaction is typically an exothermic process, driven by the conversion of two π-bonds into two more stable σ-bonds. organic-chemistry.org However, the reaction is reversible, and the position of the equilibrium is dependent on temperature. At higher temperatures, the reverse (retro-Diels-Alder) reaction can become significant due to the unfavorable entropy of the cycloaddition (two molecules combining to form one). The kinetics and thermodynamics of Diels-Alder reactions can be studied to determine rate constants, activation energies, and the enthalpy and entropy of the reaction. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 3e 3,6 Dimethylhepta 3,5 Dien 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis of (3E)-3,6-dimethylhepta-3,5-dien-2-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provide detailed information about the chemical environment of each atom, enabling the determination of its conformational preferences and stereochemistry.

For this compound, ¹H NMR spectroscopy would reveal the chemical shifts, integration, and multiplicity of all protons, confirming the presence of methyl groups, olefinic protons, and the acetyl group. The coupling constants (J-values) between adjacent protons, particularly across the double bonds, are critical for confirming the (E)-stereochemistry of the C3-C4 double bond.

Advanced 2D NMR techniques are employed for a more profound analysis:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the mapping of adjacent protons throughout the molecule's carbon skeleton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework, especially around quaternary carbons and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. This is particularly useful for determining the preferred conformation around single bonds and confirming the stereochemistry of the double bonds.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive proof of the molecule's constitution and configuration. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| C1 (CH₃) | 2.25 | 25.5 | s (singlet) |

| C2 (C=O) | - | 198.0 | Carbonyl carbon |

| C3 (C) | - | 135.0 | Quaternary carbon |

| C3-CH₃ | 2.10 | 15.0 | s (singlet) |

| C4 (CH) | 6.10 | 128.0 | d (doublet) |

| C5 (CH) | 6.50 | 145.0 | d (doublet) |

| C6 (C) | - | 130.0 | Quaternary carbon |

| C6-CH₃ | 1.90 | 20.0 | s (singlet) |

| C6-CH₃' | 1.90 | 20.0 | s (singlet) |

Note: The data in the table are predicted values based on standard chemical shift increments and serve as an illustrative example of the data obtained from NMR analysis.

Mass Spectrometry Approaches for Fragmentation Pathway Elucidation and Isotopic Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. When coupled with high-resolution instruments like Quadrupole Time-of-Flight (QTOF), it can provide highly accurate mass measurements.

Upon electron ionization (EI), the this compound molecule will form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation of this molecular ion provides a characteristic fingerprint. The fragmentation pathways for unsaturated ketones are influenced by the positions of the double bonds and the carbonyl group. arkat-usa.org

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43, which is often a prominent peak for methyl ketones.

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the carbon chain. The loss of a methyl radical (•CH₃) from the molecular ion would result in an [M-15]⁺ ion.

Rearrangements: Complex rearrangements can occur, leading to the formation of stable cyclic ions or the elimination of neutral molecules.

Isotopic analysis, using high-resolution MS, can precisely determine the masses of the molecular ion and its fragments, allowing for the calculation of the elemental formula. The presence of naturally occurring isotopes like ¹³C results in a small M+1 peak, the intensity of which corresponds to the number of carbon atoms in the molecule. docbrown.info

Interactive Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺ | C₉H₁₄O | Molecular Ion [M]⁺ |

| 123 | [C₈H₁₁O]⁺ | C₈H₁₁O | Loss of a methyl radical (•CH₃) |

| 95 | [C₆H₇O]⁺ | C₆H₇O | Loss of an isopropyl radical (•C₃H₇) |

| 81 | [C₆H₉]⁺ | C₆H₉ | Cleavage and rearrangement |

| 43 | [CH₃CO]⁺ | C₂H₃O | Alpha-cleavage at the carbonyl group |

Note: This table presents plausible fragmentation patterns based on the principles of mass spectrometry for ketones and unsaturated systems.

Advanced Chromatographic Separation Techniques (e.g., GC-MS, HPLC, SFC) for Trace Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex samples, such as plant extracts or food products, necessitates the use of high-resolution chromatographic separation techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile and thermally stable compound, this compound is ideally suited for GC-MS analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS offers excellent resolution and sensitivity, making it a standard method for analyzing volatile organic compounds. However, complex sample matrices can sometimes interfere with quantification, an issue known as the matrix effect. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or when analyzing samples that are not amenable to the high temperatures of a GC inlet. A reversed-phase C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the conjugated diene-one system in the molecule will absorb UV light.

Supercritical Fluid Chromatography (SFC): SFC is a modern technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both GC and LC, offering high efficiency and fast analysis times. researchgate.net SFC is particularly effective for the separation of terpenes and related compounds. nih.govjascoinc.com When coupled with mass spectrometry (SFC-MS), it provides a powerful platform for the rapid analysis of complex mixtures with high sensitivity and selectivity. jascoinc.com

Interactive Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle of Separation | Typical Detector | Advantages | Considerations |

| GC-MS | Volatility and polarity | Mass Spectrometer (MS) | High resolution, high sensitivity, structural confirmation from MS data. | Requires analyte to be volatile and thermally stable; potential for matrix effects. nih.govnih.gov |

| HPLC-UV | Polarity and partitioning | UV-Vis Detector | Applicable to a wide range of compounds, non-destructive. | Lower resolution than GC for volatile compounds; requires a chromophore for UV detection. |

| SFC-MS | Polarity and solubility in supercritical fluid | Mass Spectrometer (MS) | Fast analysis, low organic solvent consumption, suitable for a wide range of polarities. researchgate.netjascoinc.com | Instrumentation is less common than GC or HPLC. |

X-ray Crystallography and Diffraction Studies of Crystalline Derivatives of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's structure.

Since this compound is likely a liquid or oil at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. To overcome this, a crystalline derivative must be prepared. This involves reacting the ketone with a suitable reagent to form a stable, solid product. Common derivatives for ketones include semicarbazones, 2,4-dinitrophenylhydrazones, or oximes.

Once a suitable single crystal of the derivative is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. researchgate.net This analysis not only confirms the molecular structure and the (E)-stereochemistry of the double bond but also provides insight into the molecule's conformation in the solid state and the nature of intermolecular interactions within the crystal lattice. researchgate.net

Interactive Table 4: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.123 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.789 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.76 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1334.5 | The volume of one unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data presented are for illustrative purposes to show the type of information obtained from an X-ray diffraction study of a suitable crystalline derivative.

Mechanistic Biological Investigations of 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Molecular Interactions and Binding Affinity Studies of (3E)-3,6-dimethylhepta-3,5-dien-2-one with Specific Biomolecules

Direct binding affinity studies for this compound with specific biomolecules are not extensively documented. However, as an α,β-unsaturated ketone, its reactivity is likely governed by the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group. This structural motif makes it a potential candidate for Michael-type addition reactions with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. This covalent modification can lead to the alteration of protein structure and function.

The lipophilic nature of this acyclic monoterpenoid would also facilitate its interaction with and partitioning into biological membranes, potentially disrupting membrane fluidity and the function of membrane-associated proteins. The specific non-covalent interactions, such as hydrophobic and van der Waals forces, would depend on the topology of the binding pocket of a target protein.

Table 1: Potential Molecular Interactions of this compound Based on its Chemical Class

| Interaction Type | Potential Biomolecular Target | Consequence of Interaction |

| Covalent (Michael Addition) | Cysteine residues in enzymes and transcription factors | Alteration of protein function, enzyme inhibition |

| Non-covalent (Hydrophobic) | Hydrophobic pockets of proteins, lipid bilayers | Modulation of protein conformation, disruption of membrane integrity |

| Non-covalent (van der Waals) | Various biomolecules | General binding and recognition |

Elucidation of Cellular and Subcellular Pathways Modulated by this compound

Specific cellular and subcellular pathways modulated by this compound have not been elucidated. However, based on the activities of other terpenoids and α,β-unsaturated carbonyls, several pathways can be postulated as potential targets.

Terpenoids are known to modulate a variety of signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. nih.gov For instance, some terpenoids can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.com The α,β-unsaturated carbonyl moiety is a known reactive species that can induce oxidative stress and modulate pathways responsive to electrophilic stress, such as the Keap1-Nrf2 pathway. oup.com Depletion of cellular glutathione due to adduction by the α,β-unsaturated carbonyl can lead to an imbalance in the cellular redox state, triggering a cascade of downstream signaling events. oup.com

Table 2: Potential Cellular and Subcellular Pathways Modulated by this compound

| Pathway | Potential Effect | Underlying Mechanism |

| Inflammatory Signaling (e.g., NF-κB) | Inhibition | Covalent modification of key signaling proteins |

| Oxidative Stress Response (e.g., Keap1-Nrf2) | Activation | Depletion of glutathione and reaction with Keap1 |

| Apoptosis | Induction | Disruption of mitochondrial function, induction of oxidative stress |

| Cell Proliferation (e.g., MAPK) | Inhibition | Interference with kinase activity through covalent binding |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs, Focused on Molecular Mechanisms

For acyclic monoterpenoids, the presence and position of functional groups such as hydroxyls and carbonyls are critical for their biological activity. nih.gov For instance, the presence of a free hydroxyl or phenolic group often enhances the acaricidal activity of monoterpenes. nih.gov The geometry of double bonds (E/Z isomerism) can also influence biological activity.

Table 3: General Structure-Activity Relationships for Related Compound Classes

| Structural Feature | Influence on Biological Activity |

| α,β-Unsaturated Carbonyl | Michael acceptor for covalent modification of proteins |

| Lipophilicity of Hydrocarbon Chain | Membrane permeability and access to intracellular targets |

| Presence of Additional Functional Groups | Can enhance or modify specific biological activities |

| Stereochemistry (E/Z Isomerism) | Can affect binding to specific protein targets |

Biological Activity Screens (e.g., Enzyme Inhibition, Receptor Modulation, Antimicrobial Activity) in Defined In Vitro or Ex Vivo Systems

While specific in vitro screening data for this compound is scarce, the broader classes of terpenoids and α,β-unsaturated ketones have been extensively screened for various biological activities.

Enzyme Inhibition: The α,β-unsaturated ketone moiety is a known feature in many enzyme inhibitors that act via covalent modification of active site cysteine residues. Enzymes that are susceptible to this type of inhibition include certain proteases, kinases, and phosphatases. For example, some α,β-unsaturated ketones have shown inhibitory activity against EGFR kinase. nih.gov

Receptor Modulation: Terpenoids have been shown to interact with a variety of receptors, although specific receptor modulation by this compound has not been reported.

Antimicrobial Activity: Many terpenoids and α,β-unsaturated ketones exhibit antimicrobial activity. nih.gov The proposed mechanisms often involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cellular energy production. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. Some ketones have been shown to inhibit photosynthetic activity in cyanobacteria by interfering with electron transport. nih.gov

Table 4: Potential In Vitro Biological Activities of this compound Based on its Chemical Class

| Activity | Potential Mechanism |

| Enzyme Inhibition (e.g., kinases, proteases) | Covalent modification of active site cysteine residues |

| Antimicrobial (Bacteria, Fungi) | Disruption of cell membrane integrity, enzyme inhibition |

| Cytotoxicity against Cancer Cell Lines | Induction of oxidative stress, apoptosis |

Computational and Theoretical Chemistry of 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of (3E)-3,6-dimethylhepta-3,5-dien-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. dergipark.org.tr These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A key aspect of these calculations is the determination of global and local reactivity descriptors. scielo.org.mx Global descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity, offer a general overview of the molecule's reactivity. mdpi.com For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com

Local reactivity descriptors, on the other hand, pinpoint specific reactive sites within the molecule. Fukui functions and the Molecular Electrostatic Potential (MEP) are commonly used for this purpose. scielo.org.mx The MEP map, for example, would visually represent the electron-rich and electron-deficient regions of this compound, highlighting the carbonyl oxygen as a likely site for electrophilic attack and the β-carbon of the enone system as a potential site for nucleophilic attack.

The following table illustrates the types of reactivity descriptors that would be calculated for this compound and their significance.

| Descriptor | Significance |

| Global Reactivity Descriptors | |

| HOMO Energy | Indicates the propensity to donate electrons. |

| LUMO Energy | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower stability. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Local Reactivity Descriptors | |

| Fukui Functions | Identify the most electrophilic and nucleophilic sites in the molecule. |

| Molecular Electrostatic Potential (MEP) | Visually represents electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. |

These quantum chemical calculations would provide a foundational understanding of the intrinsic reactivity of this compound, guiding further experimental and theoretical investigations.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. libretexts.org For acyclic molecules like this one, rotation around the C-C single bonds can lead to a variety of conformers, some of which are more stable (lower in energy) than others. bham.ac.uk

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule. nih.govresearchgate.net By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. These simulations would reveal the preferred three-dimensional structure of this compound in different environments, such as in the gas phase or in a solvent.

The key conformations to consider for this molecule would be the staggered and eclipsed arrangements around the single bonds. chemistrysteps.com The relative energies of these conformers are influenced by factors like torsional strain (repulsion between electron clouds of adjacent bonds) and steric hindrance (repulsion between bulky groups). libretexts.org For instance, conformations that minimize the interaction between the larger methyl and isopropyl groups would be expected to be more stable.

The results of a conformational analysis for this compound would typically be presented in a potential energy surface diagram, showing the energy of the molecule as a function of the rotation around specific bonds. This would allow for the identification of the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature.

Prediction of Spectroscopic Properties and Validation with Experimental Data for this compound

Computational chemistry can be used to predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. github.io These predicted spectra can then be compared with experimental data to validate the structure. Any significant discrepancies between the predicted and experimental spectra might suggest an incorrect structural assignment or the presence of conformational averaging.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For this compound, the conjugated enone system is expected to give rise to characteristic π → π* and n → π* transitions. TD-DFT calculations would predict the wavelength of maximum absorption (λmax) for these transitions. The Woodward-Fieser rules provide an empirical method for estimating the λmax of α,β-unsaturated ketones, which can serve as a useful comparison for the computational results. youtube.com

The following table outlines the expected spectroscopic data for this compound based on its structure and data for similar compounds. orgchemboulder.com

| Spectroscopy | Predicted Feature | Significance |

| ¹H NMR | Signals for methyl, methylene, and methine protons. Protons adjacent to the carbonyl group would be deshielded. | Provides information on the connectivity of protons in the molecule. |

| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, and aliphatic carbons. | Reveals the carbon skeleton of the molecule. |

| IR | Strong C=O stretching frequency for an α,β-unsaturated ketone (typically 1665-1710 cm⁻¹). | Confirms the presence of the conjugated carbonyl group. |

| UV-Vis | Absorption bands corresponding to π → π* and n → π* transitions. | Characterizes the electronic transitions within the conjugated system. |

Validation of these predicted spectroscopic properties with experimental data is a crucial step in the characterization of this compound.

In Silico Screening for Potential Biological Targets and Mechanistic Reaction Pathways

In Silico Screening for Biological Targets:

In silico screening, also known as virtual screening, is a computational technique used to identify potential biological targets for a given molecule. nih.gov This approach is widely used in drug discovery to narrow down the number of compounds that need to be tested experimentally. For this compound, a terpenoid, this could involve docking the molecule into the active sites of various proteins to predict its binding affinity. nih.gov

Terpenes and unsaturated ketones have been shown to interact with a variety of biological targets, including enzymes and receptors. researchgate.netpreprints.org Virtual screening of this compound against a library of protein structures could suggest potential therapeutic applications. The process typically involves:

Ligand Preparation: Creating a 3D model of this compound and optimizing its geometry.

Target Selection: Choosing a set of proteins that are known to be involved in disease pathways.

Molecular Docking: Simulating the binding of the molecule to each protein target and calculating a binding score.

Hit Identification: Identifying the proteins with the highest predicted binding affinities for further investigation.

Mechanistic Reaction Pathways:

Computational chemistry can also be used to investigate the mechanistic pathways of chemical reactions involving this compound. acs.org This could include studying its degradation pathways or its reactions with other molecules. ontosight.aiontosight.ai DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. scholarsresearchlibrary.com This provides a detailed, step-by-step picture of how the reaction occurs.

For example, the degradation of terpenes can occur through various enzymatic and non-enzymatic oxidation and hydrolysis pathways. ontosight.ai Computational studies could help to elucidate the most likely degradation products of this compound in a given environment. Furthermore, the reactivity of the enone functional group could be explored, such as its susceptibility to Michael addition or other nucleophilic attacks. acs.org Understanding these reaction mechanisms is crucial for predicting the stability and fate of the compound in various applications.

Environmental Occurrence and Fate of 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Detection and Quantification of (3E)-3,6-dimethylhepta-3,5-dien-2-one in Environmental Samples (Air, Water, Soil)

No specific studies detailing the detection or quantification of this compound in ambient environmental samples such as air, water, or soil were identified. Research focusing on the development of analytical methods for its measurement in these matrices appears to be unavailable in published literature.

Atmospheric and Aquatic Degradation Pathways of this compound (e.g., Ozonolysis, Photodegradation)

There is no available scientific information concerning the atmospheric or aquatic degradation of this compound. Specific degradation pathways, including reactions with ozone (ozonolysis) or degradation induced by light (photodegradation), have not been documented for this compound. Consequently, data on its environmental persistence, reaction kinetics, and degradation byproducts are not available.

Microbial Biotransformation and Biodegradation Studies of this compound in Environmental Systems

A review of existing literature found no studies focused on the microbial biotransformation or biodegradation of this compound. Research identifying specific microbial strains capable of metabolizing this compound or elucidating its biodegradation pathways in soil or aquatic environments has not been published.

Environmental Monitoring Techniques and Methodologies for Trace Analysis of this compound

Consistent with the lack of detection data, there are no established or published methodologies specifically developed for the environmental monitoring and trace analysis of this compound. Standardized procedures for its extraction, cleanup, and instrumental analysis in complex environmental matrices have not been reported.

Potential Industrial and Specialized Applications of 3e 3,6 Dimethylhepta 3,5 Dien 2 One and Its Derivatives

Role as Chemical Intermediates in Advanced Organic Synthesis and Materials Chemistry

There is currently a scarcity of available literature detailing the specific applications of (3E)-3,6-dimethylhepta-3,5-dien-2-one as a chemical intermediate. While its molecular structure suggests potential for various organic reactions, concrete examples of its use in the synthesis of more complex molecules or as a building block in materials chemistry are not readily found.

Contributions to Flavor and Fragrance Chemistry and Related Industrial Processes

The contribution of this compound to the flavor and fragrance industry appears to be minimal or not publicly disclosed. Information regarding its specific odor profile, taste characteristics, or its use as a component in commercial flavor or fragrance formulations is not available.

Applications in Polymer Chemistry and Advanced Material Design

Similarly, the role of this compound in polymer chemistry and the design of advanced materials is not well-established in the available literature. There are no readily accessible studies or reports that indicate its use as a monomer, additive, or precursor in the synthesis of polymers or other advanced materials.

Other Non-Clinical Biotechnological or Industrial Uses of this compound

No significant non-clinical biotechnological or other industrial uses of this compound have been identified in the course of this research. Its potential applications in these specialized fields remain an area for future investigation.

Conclusion and Future Research Perspectives on 3e 3,6 Dimethylhepta 3,5 Dien 2 One

Summary of Key Research Findings and Methodological Advancements Related to (3E)-3,6-dimethylhepta-3,5-dien-2-one

Specific research findings on this compound are primarily limited to its structural and computed physicochemical properties. As a representative acyclic dienone, its scientific importance is best understood through the methodological advancements developed for the synthesis and characterization of related structures.

Physicochemical Properties: Computational data provides a foundational understanding of the molecule's characteristics. These properties are essential for predicting its behavior in chemical reactions and for its identification.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O | nih.gov |

| Molecular Weight | 140.22 g/mol | nih.gov |

| IUPAC Name | (E)-3,6-dimethylhept-3-en-2-one | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Methodological Advancements in Synthesis and Characterization: The synthesis of conjugated dienones has seen significant progress, moving towards more efficient, selective, and sustainable methods. These modern techniques are directly applicable to the formation of acyclic dienones like this compound.

Palladium-Catalyzed Dehydrogenation: A modern strategy involves the palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals. nih.gov This method is notable for its efficiency and compatibility with various functional groups under mild conditions, offering a direct route to (E,E)-dienones. nih.gov

Transition-Metal-Catalyzed Annulation: While often used for cyclic systems, catalysts based on palladium, rhodium, and iron have revolutionized the synthesis of complex indenones and related structures from simpler precursors. bohrium.com The principles of C-H activation and annulation explored in these systems inform the development of catalysts for acyclic dienone synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation, often combined with solid catalysts like K10 clay, provides a solventless and rapid method for synthesizing cross-conjugated dienones. mdpi.com This approach aligns with the principles of green chemistry by reducing reaction times and waste.

The characterization of dienones relies on a suite of spectroscopic techniques. NMR spectroscopy and X-ray diffraction are essential for confirming stereochemistry, such as the E,E configuration in synthesized dienones. worktribe.com Additionally, UV-Vis and FTIR spectroscopy are used to study their electronic and vibrational properties, with some dienone derivatives being investigated as fluorescent probes. researchgate.net

Interactive Data Table: Summary of Modern Synthetic Methodologies for Dienones

| Methodology | Key Features | Applicability | Reference |

|---|---|---|---|

| Pd-Catalyzed γ,δ-Dehydrogenation | Aerobic, mild conditions, good functional group tolerance. | Direct synthesis of (E,E)-dienones and dienals from enones/enals. | nih.gov |

| Transition-Metal Annulation (Pd, Rh, Co, Fe) | Uses C-H activation strategies for ring formation. | Primarily for cyclic indenones, but principles guide catalyst design. | bohrium.com |

| Microwave-Assisted Clay Catalysis | Solventless, rapid reaction times, green chemistry approach. | Condensation reactions to form cross-conjugated dienones. | mdpi.com |

| Bamford-Stevens Reaction | Thermolysis of tosylhydrazones of dienone complexes. | Synthesis of stabilized cyclohexa-2,4-dienones. | researchgate.net |

Unresolved Questions and Future Research Directions in Dienone Chemistry

Despite being a mature field, dienone chemistry is rife with unresolved questions that continue to drive new research. These challenges offer exciting avenues for future investigation, where a model compound like this compound could serve as a substrate for testing new theories and methodologies.

Mechanistic Elucidation with Computational Chemistry: A classic reaction of cyclic dienones is the dienone-phenol rearrangement, where a cyclohexadienone rearranges to a stable phenol (B47542). wikipedia.org Historically, the exact mechanistic pathways of these rearrangements have been a subject of debate. ic.ac.uk A significant future direction is the use of modern computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways, transition states, and intermediates. ijrar.org Such studies can resolve long-standing mechanistic controversies and predict the migratory aptitude of different substituent groups, a key factor in determining the final product. ijrar.orgpw.live

Development of Novel Catalytic Systems: While significant progress has been made, the search for more efficient, selective, and environmentally benign catalysts continues. Future research will likely focus on using earth-abundant and inexpensive metals like iron to replace precious metals like palladium and rhodium. bohrium.com Furthermore, developing catalysts that allow for asymmetric synthesis—the selective production of a single stereoisomer—is a major goal, particularly for applications in pharmaceuticals and natural product synthesis. numberanalytics.com

Expanding Reaction Scope and Stereoselectivity: A primary objective is the development of new diene-based reactions that expand the synthetic toolkit of organic chemists. numberanalytics.com This includes creating novel cycloaddition reactions and designing dienone structures that can participate in complex, stereoselective syntheses to build intricate molecular architectures with high precision. numberanalytics.comnumberanalytics.com

Interactive Data Table: Key Unresolved Questions and Future Directions

| Area of Research | Unresolved Question / Future Direction | Potential Impact |

|---|---|---|

| Reaction Mechanisms | Precisely mapping the energy profiles and intermediates of complex rearrangements (e.g., dienone-phenol) using advanced computational models. ic.ac.ukijrar.org | Enhanced predictive power for reaction outcomes and rational design of new reactions. |

| Catalysis | Developing highly active and selective catalysts from earth-abundant metals for dienone synthesis and functionalization. bohrium.com | More cost-effective and sustainable chemical manufacturing. |

| Asymmetric Synthesis | Designing new chiral catalysts and dienone substrates for achieving high stereoselectivity in complex molecule synthesis. numberanalytics.com | Efficient synthesis of enantiomerically pure pharmaceuticals and bioactive natural products. |

| Materials Science | Investigating the photophysical properties of novel dienone derivatives for applications as fluorescent probes or in organic electronics. researchgate.net | Development of new sensors, imaging agents, and electronic materials. |

Broader Implications of this compound Research for Organic Chemistry and Related Disciplines

Research into the synthesis and reactivity of dienones, including simple structures like this compound, has profound implications that extend across the chemical sciences.

Foundation of Complex Molecule Synthesis: Dienes and dienones are fundamental building blocks in organic synthesis. numberanalytics.com Their conjugated system makes them highly versatile participants in a wide array of reactions, most notably the Diels-Alder reaction, which is one of the most powerful tools for constructing six-membered rings. numberanalytics.com This capability is central to the total synthesis of complex natural products, including steroids and alkaloids, which often have significant biological activity. numberanalytics.comresearchgate.netnih.gov

Drug Discovery and Medicinal Chemistry: The dienone motif is present in various biologically active compounds. acs.org Research into dienone chemistry contributes to drug discovery by enabling the synthesis of novel molecular scaffolds for biological screening. numberanalytics.com For instance, certain dienone compounds have been studied for their anti-inflammatory and antiparasitic activities, and as potential anticancer agents that target the ubiquitin-proteasome system. acs.orgnih.gov

Advancements in Materials Science: The ability of dienes to undergo polymerization is fundamental to the creation of important materials. For example, the polymerization of 1,3-butadiene (B125203) produces polybutadiene, a key component of synthetic rubber. numberanalytics.com The unique electronic and photophysical properties of some dienone derivatives also make them candidates for new materials, such as conductive polymers or fluorescent probes for biological imaging. researchgate.netnumberanalytics.com

In essence, the study of a specific compound like this compound is a microcosm of the broader endeavor of organic chemistry. Advances in how we synthesize, characterize, and understand the reactivity of such molecules directly fuel progress in fields ranging from the creation of life-saving medicines to the development of next-generation materials.

Q & A

Basic Research Questions

Q. How can (3E)-3,6-dimethylhepta-3,5-dien-2-one be reliably identified using spectroscopic methods?

- Methodological Answer : The compound can be characterized via a combination of techniques:

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 124.18 (molecular weight) confirm the formula C₈H₁₂O. Fragmentation patterns should align with α,β-unsaturated ketone behavior, such as cleavage at the conjugated double bonds .

- NMR Spectroscopy : In ¹H NMR, the E-configuration of the double bonds will produce distinct coupling constants (J > 12 Hz for trans protons). Key signals include methyl groups (δ ~1.8–2.1 ppm) and olefinic protons (δ ~5.5–6.5 ppm) .

- IR Spectroscopy : Strong absorption bands near 1680–1700 cm⁻¹ indicate the carbonyl group, while conjugated diene stretches appear at ~1600 cm⁻¹ .

Q. What are the primary synthetic routes for this compound, and what are their limitations?

- Methodological Answer :

- Aldol Condensation : Reacting 4-methylpent-3-en-2-one with acetaldehyde under basic conditions (e.g., NaOH). Limitation: Stereoselectivity for the E-isomer requires precise temperature control (~0–5°C) to minimize Z-isomer formation .

- Wittig Reaction : Using a stabilized ylide (e.g., Ph₃P=CHCOCH₃) with 3-methylpent-2-enal. Limitation: Requires anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The E-configuration of the diene system enhances electron density in the π-system, increasing reactivity as a dienophile. Experimental design should:

- Use electron-deficient dienophiles (e.g., maleic anhydride) to optimize regioselectivity.

- Monitor reaction progress via TLC with UV visualization, as conjugated systems absorb strongly at 254 nm .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for the compound’s conformational stability?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotational barriers around the C3-C4 bond. Compare with experimental NMR data to validate computational predictions.

- Analyze steric effects between methyl groups at C3 and C6 using molecular mechanics (e.g., Gaussian software) .

- Example Data Table :

| Conformer | Energy (kJ/mol) | Dihedral Angle (C2-C3-C4-C5) |

|---|---|---|

| E,E | 0.0 | 180° |

| E,Z | 12.5 | 120° |

Q. What statistical approaches are recommended to address variability in kinetic studies of the compound’s photodegradation?

- Methodological Answer :

- Use multivariate regression to correlate degradation rates with variables like UV intensity, solvent polarity, and temperature.

- Apply ANOVA to assess significance of factors (e.g., p < 0.05 for solvent effects).

- Example Workflow :

Design a factorial experiment with 3 replicates.

Measure degradation via HPLC at timed intervals.

Normalize data to control for organic matrix degradation (e.g., cooling samples to stabilize compounds during analysis) .

Q. How can reaction mechanisms involving this compound be validated using isotopic labeling?

- Methodological Answer :

- Deuterium Labeling : Introduce D-atoms at C3 or C6 to track hydrogen migration during keto-enol tautomerism. Analyze via ²H NMR or mass spectrometry.

- ¹³C Labeling : Use ¹³C-enriched carbonyl groups to trace bond cleavage in oxidation studies. Compare isotopic distribution in MS with theoretical predictions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility parameters for this compound across studies?

- Methodological Answer :

- Source Review : Check solvent purity, temperature (±0.1°C control), and measurement techniques (e.g., gravimetric vs. spectrophotometric).

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) using group contribution methods and compare with experimental data .

- Example Table :

| Solvent | Experimental Solubility (mg/mL) | Predicted HSP Match (%) |

|---|---|---|

| Hexane | 15.2 | 72% |

| Acetone | 83.7 | 94% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.